
Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI) is a chemical compound with the molecular formula C6H10N2O3 It is an ester derivative of carbamic acid and contains a nitroso group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, nitroso-2-propenyl-, ethyl ester typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method is the reaction of ethyl carbamate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, nitroso-2-propenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Carbamic acid, nitroso-2-propenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, nitroso-2-propenyl-, ethyl ester involves its interaction with molecular targets through its nitroso and ester functional groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methylnitroso-, ethyl ester: Similar structure but with a methyl group instead of a propenyl group.
Carbamic acid, N-nitroso-N-propyl-, ethyl ester: Similar structure but with a propyl group instead of a propenyl group.
Uniqueness
Carbamic acid, nitroso-2-propenyl-, ethyl ester is unique due to the presence of the propenyl group, which can impart different chemical reactivity and biological activity compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
6558-80-1 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
ethyl N-nitroso-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C6H10N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
RLIGRPOIUHSNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC=C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


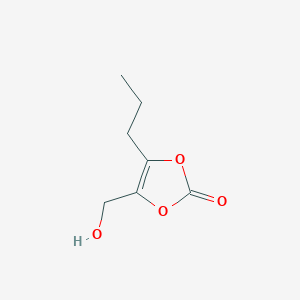

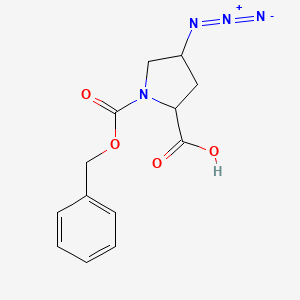
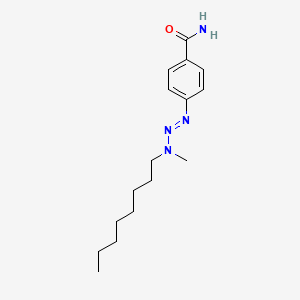
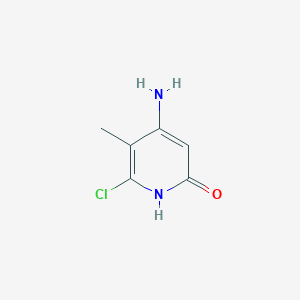
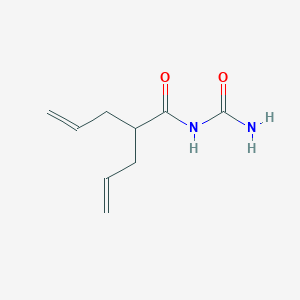

![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)

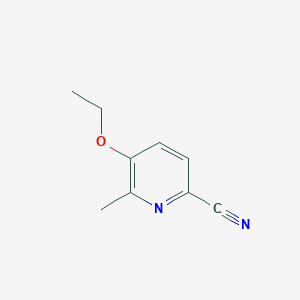
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)

![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
